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Cat. No.: B7891468

Get Quote

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged

scaffold" due to its presence in numerous biologically active compounds and approved
pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-
covalent interactions make it an ideal foundation for designing targeted therapies. The
introduction of an amino group transforms it into an aminopyrazole, a structure renowned for its
role in kinase inhibition.[2]

This guide focuses on 5-(4-fluorophenyl)-4-iodo-1H-pyrazol-3-amine, a specific derivative
engineered with key functional groups to enhance its therapeutic potential.

o 5-(4-fluorophenyl) group: The fluorine atom can increase metabolic stability and improve
binding affinity to protein targets.[3]

e 4-iodo group: The iodine atom serves as a valuable synthetic handle for further chemical
modification through cross-coupling reactions and can participate in halogen bonding, a
significant interaction in ligand-protein binding.[4]

» 3-amino group: This exocyclic amine is critical for biological activity, often acting as a key
hydrogen bond donor to interact with the "hinge" region of kinase ATP-binding pockets.[2][5]
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Together, these features position 5-(4-fluorophenyl)-4-iodo-1H-pyrazol-3-amine as a
promising candidate for investigation in drug discovery, particularly in the fields of oncology and
inflammatory diseases.

Physicochemical Properties

A summary of the core physicochemical properties is presented below. While a specific CAS
number for this exact structure is not readily available in common databases, the properties of
the un-iodinated parent compound, 4-(4-Fluorophenyl)-1H-pyrazol-3-amine, provide a useful

baseline.[6]

Property Value | Description Source | Basis
5-(4-fluorophenyl)-4-iodo-1H-

IUPAC Name )
pyrazol-3-amine

CAS Number Not available

Molecular Formula CoH7FINs Calculated

Molecular Weight 303.08 g/mol Calculated
Expected to be a solid, likely

Appearance off-white to pale yellow Based on related pyrazoles[7]
powder.
Not determined. Likely higher

Melting Point than related non-iodinated Inference

pyrazoles.

) C1=CC(=CC=C1C2=C(C(=NN
Canonical SMILES
2)N))F

InChlKey=2JBCWJCFVDEJS
INChl Key Generated
S-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

The synthesis of functionalized pyrazoles is a well-established field in organic chemistry.[3] A
plausible and efficient route to 5-(4-fluorophenyl)-4-iodo-1H-pyrazol-3-amine can be
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designed based on established protocols for pyrazole formation and subsequent halogenation.

Proposed Synthetic Pathway

A logical synthetic approach involves two primary stages:

Formation of the Pyrazole Core: Construction of the 5-(4-fluorophenyl)-1H-pyrazol-3-amine
intermediate. This is typically achieved through the condensation of a 3-ketonitrile precursor
with hydrazine.

Regioselective lodination: Introduction of the iodine atom at the C4 position of the pyrazole
ring. Direct C-H halogenation of pyrazoles can be achieved using various reagents.[8] A
highly regioselective method involves treatment with n-butyllithium (n-BuLi) to generate a
lithium pyrazolide, which is then trapped with elemental iodine (I2).[4]

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine

e To a solution of 3-(4-fluorophenyl)-3-oxopropanenitrile in a suitable solvent like ethanol, add
hydrazine hydrate.

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

Purify the resulting crude product, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, by recrystallization
or column chromatography.

Step 2: Synthesis of 5-(4-fluorophenyl)-4-iodo-1H-pyrazol-3-amine

Dissolve the 5-(4-fluorophenyl)-1H-pyrazol-3-amine intermediate in anhydrous
tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon) and cool to -78
°C.

Slowly add a solution of n-BuLi in hexanes dropwise. Stir the mixture at this temperature for
1 hour to ensure complete deprotonation.
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e Add a solution of elemental iodine (I2) in THF dropwise to the reaction mixture.

» Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
e Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

o Extract the product with an organic solvent such as ethyl acetate.

o Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in
vacuo.

 Purify the final product by silica gel column chromatography to yield 5-(4-fluorophenyl)-4-
iodo-1H-pyrazol-3-amine.

Synthesis Workflow Diagram

Step 1: Pyrazole Formation Step 2: Regioselective Iodination
(3—(4—f|uorophenyl)—3—oxopropanenitri@ Hydrazine Hydrate Qntermediate (from Step 1))
A4 Y
Condensation Reaction 1. n-BulLi, THF, -78°C
(Ethanol, Reflux) 2. lodine (I2)
Y Y
Intermediate: Final Product:
5-(4-fluorophenyl)-1H-pyrazol-3-amine 5-(4-fluorophenyl)-4-iodo-1H-pyrazol-3-amine

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Biological Activity and Mechanism of Action
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While this specific isomer has not been extensively profiled, the broader class of aminopyrazole
derivatives are potent modulators of protein kinases, enzymes that play a critical role in cellular
signaling.[2][9] Dysregulation of kinase activity is a hallmark of diseases like cancer and chronic
inflammatory conditions.

Kinase Inhibition: A Primary Hypothesis

The structural features of 5-(4-fluorophenyl)-4-iodo-1H-pyrazol-3-amine strongly suggest its
potential as a Type | kinase inhibitor, competing with ATP for binding in the enzyme's active
site.

Causality of Interaction:

» Hinge Binding: The N-1 nitrogen and the exocyclic 3-amino group of the pyrazole core are
perfectly positioned to form critical hydrogen bonds with the backbone amide residues of the
kinase "hinge" region. This interaction is a defining characteristic of many successful kinase
inhibitors.[5]

» Hydrophobic Pockets: The 5-(4-fluorophenyl) substituent can occupy a nearby hydrophobic
pocket, with the fluorine atom potentially increasing binding affinity and modulating
physicochemical properties.

o Selectivity Tuning: The 4-iodo group projects into the solvent-exposed region or a secondary
pocket, offering a vector for further chemical elaboration to improve potency and selectivity
against specific kinases.

A related isomer, belonging to the 1-aryl-5-aminopyrazole class, is a highly selective inhibitor of
p38 MAP kinase, a key enzyme in the inflammatory response.[5] X-ray crystallography of this
related series confirmed that the exocyclic amine forms a crucial hydrogen bond with threonine
106 in the p38a ATP-binding pocket, which contributes to its high selectivity.[5] While the
iIsomeric arrangement of the user's topic compound is different, the fundamental principle of
hinge-binding via the amino-pyrazole core remains the most probable mechanism of action.

Potential Target: p38 MAP Kinase Pathway

Given the activity of closely related pyrazole scaffolds, the p38 MAP kinase pathway represents
a primary hypothetical target. This pathway is a central regulator of inflammatory cytokine
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production.
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Caption: Inhibition of the p38 MAP kinase signaling pathway.

By inhibiting p38 MAP kinase, the compound could block the downstream signaling cascade
that leads to the production of pro-inflammatory cytokines like TNF-a and various interleukins,
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making it a candidate for treating autoimmune and inflammatory diseases.[5]

Applications in Drug Discovery

The primary application for 5-(4-fluorophenyl)-4-iodo-1H-pyrazol-3-amine is as a versatile
scaffold and building block in drug discovery programs.[7]

Lead Compound for Inflammatory Diseases: Its potential as a p38 MAP kinase inhibitor
makes it an attractive starting point for developing orally bioavailable drugs for conditions
such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[9]

Scaffold for Oncology: Many kinases are validated targets in oncology. The aminopyrazole
core can be adapted to target cancer-relevant kinases like CDKs, Aurora kinases, or others
by modifying the substituents at the C4 and C5 positions.[2][3]

Fragment-Based Drug Design: The core molecule can be used in fragment screening
campaigns to identify initial hits against novel protein targets.

Synthetic Intermediate: The iodine at the C4 position is a key feature, enabling a wide range
of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the
rapid synthesis of diverse compound libraries to explore structure-activity relationships
(SAR).[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from
analogous hazardous chemicals provide a strong basis for safe handling protocols.[10][11]

Primary Hazards: Based on related compounds, 5-(4-fluorophenyl)-4-iodo-1H-pyrazol-3-
amine should be considered harmful if swallowed, toxic in contact with skin, and capable of
causing serious skin and eye irritation or damage.[10] Prolonged or repeated exposure may
cause organ damage.

Handling Precautions:

o Use only in a well-ventilated area, preferably a chemical fume hood.
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o Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant
gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[12]

o Avoid breathing dust. Wash hands thoroughly after handling.

o First Aid:

o Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of
water. Seek immediate medical attention.[10]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek immediate medical attention.[13]

o Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
[10]

» Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away
from incompatible materials such as strong oxidizing agents.[14]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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